(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is an organic compound characterized by its unique structure, which includes a prop-2-en-1-amine moiety attached to a substituted phenyl ring. The presence of bromine and fluorine substituents on the phenyl ring significantly influences its chemical properties and potential biological activities. This compound is classified as a phenylpropylamine, which is a category of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, primarily involving bromination and fluorination of the phenyl ring followed by the formation of the prop-2-en-1-amine moiety. It is commercially available from chemical suppliers, indicating its relevance in research and industrial applications.
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine falls under the category of halogenated amines. Its classification is significant due to the potential effects that halogen atoms have on the compound's reactivity and interactions with biological systems.
The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine typically involves several key steps:
The synthesis can be optimized for yield and purity using advanced techniques such as continuous flow reactors and various purification methods like column chromatography. These methods ensure that the final product meets the required specifications for research or industrial use.
The molecular formula of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine is C9H9BrFN, with a molecular weight of approximately 230.08 g/mol. The IUPAC name indicates the stereochemistry at the amine center, which is crucial for its biological activity.
| Property | Value | 
|---|---|
| Molecular Formula | C9H9BrFN | 
| Molecular Weight | 230.08 g/mol | 
| IUPAC Name | (1S)-1-(2-bromo-5-fluorophenyl)prop-2-en-1-amine | 
| InChI Key | DTPFZNXMTXNKDN-VIFPVBQESA-N | 
| Canonical SMILES | C=CC(C1=C(C=CC(=C1)F)Br)N | 
The structural configuration plays a vital role in determining how this compound interacts with biological targets .
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amine can undergo various chemical transformations:
Common reagents used in these reactions include:
These reagents facilitate various transformations that enhance the utility of (S)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amine in synthetic chemistry.
The mechanism of action for (S)-1-(2-Bromo-5-fluorophenyl)prop-2-EN-1-amines involves its interaction with specific biological targets such as enzymes or receptors. The presence of bromine and fluorine atoms may enhance binding affinity due to their electronic effects, leading to increased selectivity towards certain targets.
Research into its biological interactions suggests that compounds with similar structures exhibit significant interactions with various molecular targets, providing insights into their mechanisms of action .
The physical properties include:
Key chemical properties are:
These properties are essential for understanding how (S)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amines behave under different conditions, influencing their application in both laboratory and industrial settings .
(S)-1-(2-Bromo-5-fluorophenyl)prop-2-en-1-amines have potential applications in various scientific fields:
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7